molecular formula C16H14FN3O B2971331 N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 477852-36-1

N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2971331
CAS No.: 477852-36-1
M. Wt: 283.306
InChI Key: WBDDVQXITLGWTH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide is a chemical research compound designed for investigative applications. This molecule belongs to the imidazo[1,2-a]pyridine amide (IPA) class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological potential . A primary research application for this compound is in the field of antimycobacterial agent discovery. Imidazo[1,2-a]pyridine-3-carboxamides are recognized for their potent activity against Mycobacterium tuberculosis (MTB), including drug-sensitive and multi-drug-resistant (MDR) strains . These compounds are investigated as inhibitors of the mycobacterial electron transport chain, specifically targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex), a critical component for energy metabolism in MTB . This mechanism is shared by promising clinical candidates such as Q203, underscoring the research value of this chemical class . The 2,7-dimethylimidazo[1,2-a]pyridine core, in particular, has been a focus in the synthesis and evaluation of novel anti-tubercular agents . Beyond antimycobacterial research, the imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, making it a versatile scaffold for exploring new therapeutic targets . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-10-7-8-20-14(9-10)18-11(2)15(20)16(21)19-13-5-3-12(17)4-6-13/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDDVQXITLGWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: The compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Imidazo[1,2-a]Pyridine Derivatives

Compound Name Substituent Position/Linker Melting Point (°C) Molecular Weight (g/mol) Key Findings
N-(4-Fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (Target) 4-Fluorophenyl, carboxamide 246–248 381.39 High antitubercular activity; optimal metabolic stability
(E)-N-(2-(3-(2-Fluorophenyl)acrylamido)ethyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (12f) 2-Fluorophenyl, acrylamide-ethyl linker 213–216 381.39 Reduced activity vs. 4-fluoro analogs; steric hindrance at ortho position may limit target binding
(E)-N-(3-(3-(4-Methoxyphenyl)acrylamido)propyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (14d) 4-Methoxyphenyl, acrylamide-propyl linker 217–220 407.44 Moderate activity; methoxy group improves solubility but reduces potency compared to fluoro derivatives
(E)-N-(3-(3-(4-Trifluoromethylphenyl)acrylamido)propyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (14e) 4-Trifluoromethylphenyl, acrylamide-propyl linker Not reported 441.42 Enhanced lipophilicity but potential cytotoxicity due to strong electron-withdrawing CF₃ group
ND-09759 (N-(4-(4-Chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) 4-Chlorophenoxybenzyl Not reported 435.91 Superior in vivo efficacy in murine TB models; highlights importance of halogenated aryl groups

Key Observations:

Fluorine Substitution : The 4-fluorophenyl group in the target compound maximizes antimycobacterial activity by balancing lipophilicity and electronic effects. Ortho-substituted fluoro analogs (e.g., 12f) show reduced potency, likely due to steric clashes .

Linker Length : Ethyl linkers (as in the target compound) favor optimal membrane permeability, whereas propyl linkers (e.g., 14g) may reduce activity due to increased conformational flexibility .

Electron-Withdrawing Groups: Trifluoromethyl (14e) and chlorophenoxy (ND-09759) substituents enhance target affinity but risk off-target interactions .

Pharmacokinetic and Stability Profiles

The 2,7-dimethylimidazo[1,2-a]pyridine scaffold demonstrates superior metabolic stability over oxazole/thiazole analogs. Microsomal stability assays reveal:

  • Half-life (t₁/₂) : >60 minutes for 2,7-dimethyl derivatives vs. <30 minutes for oxazolines .
  • CYP450 Inhibition : Minimal inhibition, reducing drug-drug interaction risks .

Biological Activity

N-(4-fluorophenyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C16H14FN3O
  • Molecular Weight : 283.31 g/mol
  • CAS Number : 477852-36-1
  • Purity : >90%

Synthesis

The synthesis of this compound involves several steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent modifications to introduce the fluorophenyl substituent. The compound has been synthesized with yields ranging from 62% to 68%, showcasing its feasibility for further development in medicinal chemistry .

Antimycobacterial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit significant antimycobacterial activity. In particular, this compound has been evaluated for its efficacy against Mycobacterium tuberculosis. The compound demonstrated notable inhibitory effects in vitro, suggesting potential as a therapeutic agent in tuberculosis treatment .

Anticancer Properties

In a study focusing on various substituted imidazo[1,2-a]pyridines, this compound showed promising results as a selective inhibitor of certain kinases involved in cancer progression. Specifically, it was noted for its ability to induce tumor stasis in xenograft models of gastric carcinoma .

The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with specific protein targets. These include:

  • Cyclin-dependent kinases (CDKs) : The compound has been identified as a potent inhibitor of CDK2 and CDK1, which are critical regulators of the cell cycle .
  • Met kinase : It has shown selective inhibition of Met kinase pathways involved in tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimycobacterialSignificant inhibition of M. tuberculosis
AnticancerInduced tumor stasis in xenograft models
Kinase InhibitionSelective inhibition of CDK2 and Met kinase

Case Study: Anticancer Efficacy

In preclinical studies involving human gastric carcinoma xenografts (GTL-16), the administration of this compound resulted in complete tumor stasis. This finding underscores the compound's potential as a lead candidate for further development in oncology .

Q & A

Q. What experimental validation is required to confirm target specificity in M. tuberculosis?

  • Methodology : Use thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) to identify engaged targets. Validate via CRISPRi knockdown of QcrB, which abolishes activity (MIC shift >32-fold) .

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